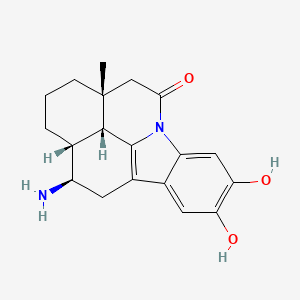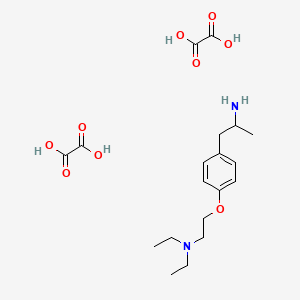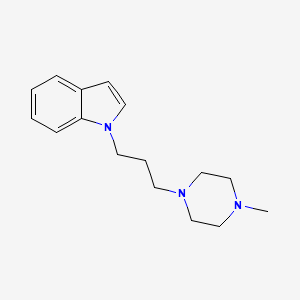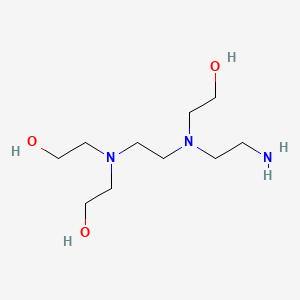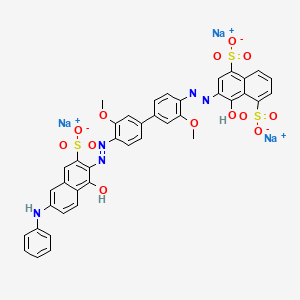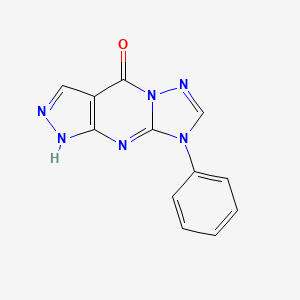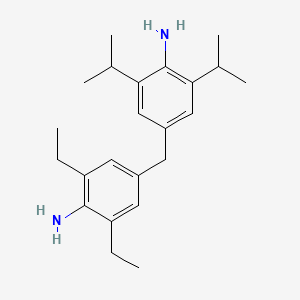
4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline typically involves multi-step organic reactions. One common approach is the alkylation of a precursor compound, followed by amination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylbenzene
- 4-Amino-3,5-diisopropylphenyl)methyl)-2,6-dimethylaniline
- 4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylphenol
Uniqueness
4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline is unique due to its specific arrangement of amino and alkyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
50467-20-4 |
|---|---|
Molekularformel |
C23H34N2 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-diethylaniline |
InChI |
InChI=1S/C23H34N2/c1-7-18-10-16(11-19(8-2)22(18)24)9-17-12-20(14(3)4)23(25)21(13-17)15(5)6/h10-15H,7-9,24-25H2,1-6H3 |
InChI-Schlüssel |
XOMUHHURHSJLDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


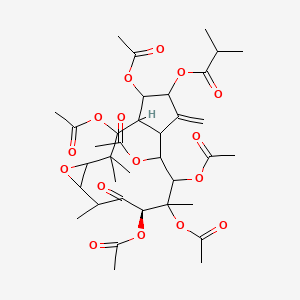



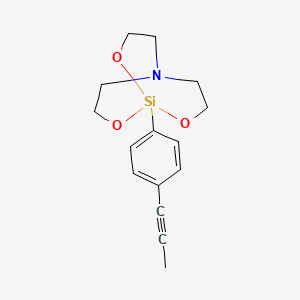

![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
